molecular formula C17H23Cl2FN2O2 B2835574 2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride CAS No. 1396875-55-0

2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Cat. No. B2835574
CAS RN: 1396875-55-0
M. Wt: 377.28
InChI Key: MTJMMFDFHLPGEY-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also commonly referred to as FPE or FPE HCl. FPE is a highly selective dopamine D3 receptor antagonist with high affinity and moderate selectivity for dopamine D2 and serotonin 5-HT1A receptors. The compound has been synthesized and studied extensively in recent years for its potential use in treating various neurological disorders.

Scientific Research Applications

Antidepressant and Antianxiety Properties

Research involving novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has demonstrated significant antidepressant and antianxiety activities. These compounds, synthesized from 2-acetylfuran and further modified through various chemical reactions, were evaluated using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice. Compounds 3a and 3k particularly showed a reduction in immobility times indicating potential antidepressant effects, and significant antianxiety activity was also observed (Kumar et al., 2017).

Antipsychotic Potential

A study on conformationally constrained butyrophenones, which are structurally related to the chemical , explored their affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated for their potential as antipsychotic agents. It was found that specific derivatives displayed selectivity for 5-HT2A receptors, suggesting their applicability as neuroleptic drugs. This highlights the relevance of structurally similar compounds in the development of new antipsychotic medications (Raviña et al., 2000).

Antimicrobial Activity

Another study focused on Terazosin hydrochloride, a drug used to treat hypertension, and its derivatives synthesized from 2-chloro-6,7-dimethoxy–quinazoline-4-amine. These derivatives showed antibacterial activity against various bacteria like E. coli and Staphylococcus aureus. The research indicates the potential of similar compounds for antibacterial applications, showcasing the diversity of scientific research applications of structurally related compounds (Kumar et al., 2021).

Antifungal Applications

Research on triazole alcohols containing the N-(halobenzyl)piperazine carbodithioate moiety has revealed potent antifungal agents. Specifically, the N-(4-chlorobenzyl) derivative demonstrated significant potency against various Candida species, surpassing fluconazole's effectiveness. This study illustrates the potential of compounds with structural similarities to combat fungal infections (Mahmoudi et al., 2019).

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2.2ClH/c18-15-5-3-14(4-6-15)12-19-7-9-20(10-8-19)13-16(21)17-2-1-11-22-17;;/h1-6,11,16,21H,7-10,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJMMFDFHLPGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

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